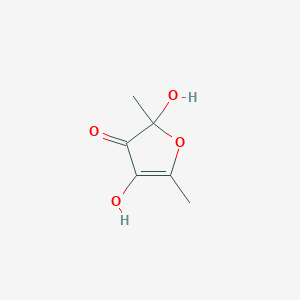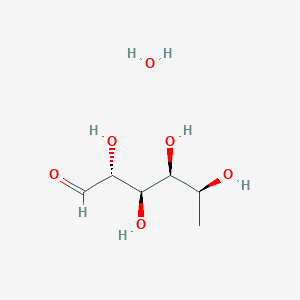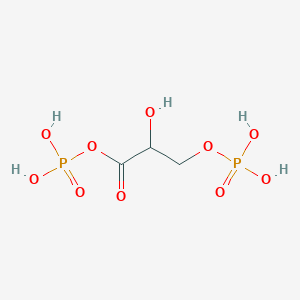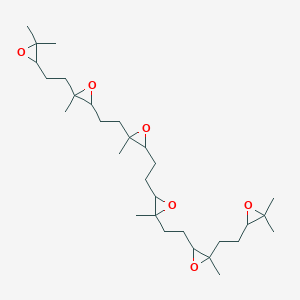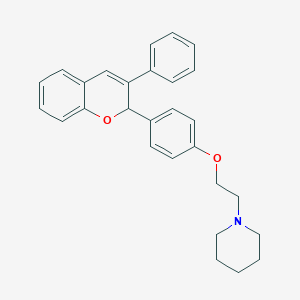
Dimethyl pimelate
説明
Dimethyl pimelate (DMP) is an important intermediate in pharmaceuticals, perfumes, lubricants, and other organic compounds . It is usually obtained by esterification from pimelic acid with alcohols . It is used as the internal standard in the analysis of phthalates, sebacates, epoxidized soybean oil (ESBO), and polyadipates after transesterification to the ethyl esters .
Molecular Structure Analysis
Dimethyl pimelate contains a total of 29 atoms; 16 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms . The molecular formula is C9H16O4 .
Chemical Reactions Analysis
Dimethyl pimelate was used as the internal standard in the analysis of phthalates, sebacates, epoxidized soybean oil (ESBO), and polyadipates after transesterification to the ethyl esters .
Physical And Chemical Properties Analysis
Dimethyl pimelate is a colourless clear liquid . It has a boiling point of 121-122 °C at 15 hPa , and a flash point of 110 °C . The density is 1.041 g/mL at 25 °C . It is soluble in ethanol, benzene, ether, and slightly soluble in water .
科学的研究の応用
Synthesis and Chemical Applications
- Synthesis from Cyclohexanone and Dimethyl Carbonate : Dimethyl pimelate (DMP) is synthesized from cyclohexanone and dimethyl carbonate using solid base catalysts. This process involves the formation of carbomethoxycyclohexanone (CMCH) as an intermediate, which then converts to DMP. Solid bases like MgO play a crucial role in facilitating DMP formation (Wu & Chen, 2009).
- Role in Drug Synthesis : In the synthesis of crebinostat, a histone deacetylase inhibitor, dimethyl pimelate is used as an intermediate. The process involves methyl esterification of pimelic acid to obtain dimethyl pimelate, followed by several steps to produce crebinostat (Mao et al., 2016).
Material Science Applications
- Improving Mechanical Properties of Polymers : Dimethyl pimelate, when combined with calcium stearate, enhances the mechanical properties of heterophasic copolymer blends. This combination significantly increases the notched Izod impact strength of the polymer (Trongtorsak, Supaphol, & Tantayanon, 2004).
- Effects on Polypropylene/Wollastonite Composites : Pimelic acid, a related compound, is used to modify the surface of wollastonite in polypropylene composites. This modification with pimelic acid results in enhanced mechanical properties, such as increased toughness and impact strength (Meng & Dou, 2008).
Biochemistry and Pharmacology
- Crosslinking in Enzyme Studies : In biochemistry research, dimethyl pimelimidate is used for crosslinking glutamate dehydrogenase to study its quaternary structure and conformational mobility. This method has shown its utility in understanding the enzyme's functional sites and their interactions (Smith & Bell, 1985).
作用機序
Target of Action
Dimethyl pimelate, also known as Dimethyl heptanedioate , is a chemical compound that is primarily used as an internal standard in the analysis of phthalates, sebacates, epoxidized soybean oil (ESBO), and polyadipates after transesterification to the ethyl esters . .
Biochemical Pathways
In the context of biotin synthesis, a compound named BioZ, which is similar to Dimethyl pimelate, has been found to catalyze the condensation of glutaryl-CoA (or ACP) with malonyl-ACP to give 5-keto-pimeloyl ACP . This intermediate then proceeds via the type II fatty acid synthesis (FASII) pathway .
Pharmacokinetics
Its physical and chemical properties such as its liquid form, molecular weight of 18822 , and solubility in ethanol, benzene, and ether could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As an internal standard in the analysis of various biochemical compounds, it plays a crucial role in ensuring the accuracy and reliability of these analyses .
Action Environment
The action, efficacy, and stability of Dimethyl pimelate can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the solvent environment. Furthermore, its storage conditions (cool, dry place in tightly closed containers, away from strong oxidizing agents ) also suggest that factors such as temperature, humidity, and exposure to certain chemicals could affect its stability and efficacy.
将来の方向性
While there isn’t specific information on the future directions of Dimethyl pimelate, it’s worth noting that Dimethyl fumarate, a compound with a similar structure, has been studied for its potential role in cancers, which are dependent on the NRF2 antioxidant and cellular detoxification program, such as KRAS-mutated lung adenocarcinoma .
特性
IUPAC Name |
dimethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061925 | |
| Record name | Dimethyl heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1732-08-7 | |
| Record name | Dimethyl pimelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl heptanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl pimelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanedioic acid, 1,7-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl heptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL HEPTANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1PF3049F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dimethyl pimelate synthesized and what is its role in the production of Crebinostat?
A1: Dimethyl pimelate serves as a key starting material in the synthesis of Crebinostat, a histone deacetylase (HDAC) inhibitor with potential therapeutic applications. A cost-effective and scalable synthesis route utilizes dimethyl pimelate as the starting point. [, ] The process involves converting dimethyl pimelate to potassium 7-methoxy-7-oxoheptanoate, followed by hydrazinolysis to yield potassium 7-hydrazinyl-7-oxoheptanoate. This intermediate is then coupled with 4-biphenylcarboxaldehyde to produce Crebinostat. [, ]
Q2: Can you elaborate on the use of dimethyl pimelate in synthesizing other compounds and the role of catalysts in these reactions?
A2: Dimethyl pimelate is a valuable precursor for synthesizing various compounds, including dimethyl pimelate itself. Research demonstrates its use in the production of dimethyl pimelate from cyclohexanone and dimethyl carbonate using solid base catalysts. [] The reaction proceeds through the formation of carbomethoxycyclohexanone (CMCH), which subsequently reacts with a methoxide group to yield dimethyl pimelate. [] The choice of catalyst significantly influences the reaction outcome. For instance, magnesium oxide, a moderately strong base, effectively facilitates dimethyl pimelate formation by abstracting a proton from the alpha position of cyclohexanone. []
Q3: Are there any examples of dimethyl pimelate being used in asymmetric synthesis?
A3: Yes, dimethyl pimelate plays a role in the asymmetric synthesis of specific chiral compounds. For instance, it can be reacted with (-)-menthol to yield (-)-(1R, 2S, 5R)-dimethyl pimelate. [] This chiral diester is further employed in a multi-step synthesis to produce 3a-alkyl-3, 3a, 4, 5, 6, 7-hexahydro-2H-indazol-3-ones, some of which exhibit optical activity. [] This highlights the versatility of dimethyl pimelate as a building block in constructing diverse molecular architectures, including chiral molecules with potential biological relevance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





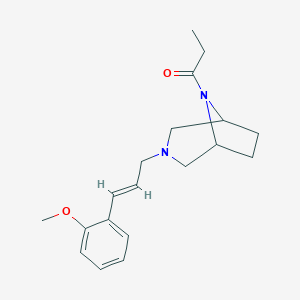
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)




